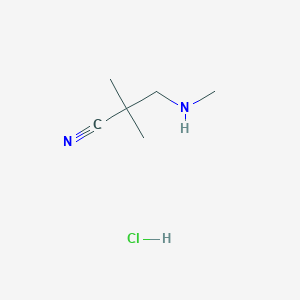

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-(methylamino)propanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-6(2,4-7)5-8-3;/h8H,5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHYVNRWFCOPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The primary synthetic route to 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride involves the nucleophilic addition of dimethylamine to acrylonitrile, followed by hydrochloride salt formation.

-

- Acrylonitrile reacts with dimethylamine gas in a stirred, jacketed reactor to maintain temperature control.

- Dimethylamine is introduced gradually until the stoichiometric amount is reached.

- The reaction proceeds typically for about one hour at controlled temperature (often near room temperature or slightly elevated).

-

- Temperature: Maintained via jacketed water cooling/heating to optimize reaction rate and selectivity.

- Reaction time: Approximately 1 hour for completion.

- Stoichiometry: Controlled molar ratios of acrylonitrile to dimethylamine to maximize yield.

- Product isolation: The reaction mixture is treated with hydrochloric acid to precipitate the hydrochloride salt.

-

- High purity this compound is obtained.

- Yields in lab-scale setups are generally high, with industrial processes optimized for scale and purity.

Industrial Production Methods

Industrial production mirrors laboratory synthesis but incorporates process intensification and automation:

-

- Larger reactors with efficient stirring and temperature control.

- Automated gas feed systems for dimethylamine to ensure safety and precise dosing.

- Continuous monitoring of reaction parameters and product quality.

-

- Crude product is isolated via filtration after acidification.

- Further purification may involve recrystallization or washing steps to remove impurities.

- Quality control via chromatographic and spectroscopic methods ensures batch consistency.

Safety and Environmental Controls:

- Handling of acrylonitrile and dimethylamine requires strict safety protocols due to toxicity and volatility.

- Waste streams are treated to minimize environmental impact.

Chemical Reaction Analysis Relevant to Preparation

The compound can undergo various chemical transformations, but the preparation focuses on nucleophilic amination:

| Reaction Type | Description | Common Reagents | Conditions |

|---|---|---|---|

| Nucleophilic Addition | Dimethylamine adds to the nitrile double bond | Acrylonitrile, Dimethylamine gas | Stirred reactor, controlled temperature |

| Salt Formation | Conversion to hydrochloride salt | Hydrochloric acid | Acidification post-reaction |

| Oxidation (side) | Possible oxidation of amine group | Potassium permanganate, H2O2 | Acidic medium, controlled conditions |

| Reduction (side) | Reduction of nitrile to amine (not primary in preparation) | LiAlH4, NaBH4 | Anhydrous ether, inert atmosphere |

Detailed Data Table Summarizing Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale | Notes |

|---|---|---|---|

| Starting Materials | Acrylonitrile, Dimethylamine gas | Same, with higher purity and volume | Purity critical for yield and safety |

| Reaction Vessel | Jacketed glass reactor | Stainless steel reactor with automation | Efficient mixing and temperature control |

| Temperature Control | Water jacket, ~20-40 °C | Automated temperature regulation | Prevents side reactions |

| Reaction Time | ~1 hour | 1-2 hours, depending on scale | Monitored by in-process analytics |

| Dimethylamine Introduction | Gradual gas feed | Automated gas feed system | Ensures stoichiometric precision |

| Acidification | Addition of HCl to form hydrochloride salt | Controlled acid addition | Precipitates product for isolation |

| Product Isolation | Filtration, washing | Filtration, washing, recrystallization | Purity > 98% typically achieved |

| Yield | 85-90% | 85-95% | Optimized by reaction conditions |

Supporting Research Findings and Notes

- The reaction of acrylonitrile with dimethylamine is a well-established method, favored for its simplicity and efficiency.

- Reaction monitoring is typically done by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm conversion and purity.

- Industrial processes may include continuous flow reactors to enhance safety and throughput.

- Side reactions such as polymerization of acrylonitrile or over-alkylation of amine are minimized by controlled temperature and stoichiometry.

- The hydrochloride salt form improves the compound's stability and handling properties.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several types of chemical reactions:

- Substitution Reactions : Acts as a nucleophile, attacking electrophilic centers in other molecules.

- Oxidation and Reduction Reactions : Can undergo oxidation (e.g., with potassium permanganate) or reduction (e.g., with lithium aluminum hydride) to yield different derivatives.

Biology

The compound is utilized in biological studies, particularly in enzyme kinetics and protein interaction research. Its potential biological activities include:

- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, which can be crucial in drug development.

- Neurotransmitter Modulation : Preliminary studies suggest it may influence neurotransmitter systems, potentially modulating pathways related to dopamine and serotonin.

Medicine

Although primarily used for research purposes, there is growing interest in its therapeutic applications:

- Pharmaceutical Precursor : It is being explored as a precursor for synthesizing pharmaceutical compounds.

- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, suggesting potential applications in treating infections.

Inhibition Studies

A study evaluated the inhibitory effects of this compound on Leishmania N-myristoyltransferase (NMT). The results indicated that structural modifications could enhance selectivity and potency against the parasite while minimizing toxicity to human cells.

Toxicity Assessments

Toxicity studies conducted on animal models showed that certain dosages resulted in significant systemic exposure without notable adverse effects. This suggests a favorable safety profile at therapeutic doses, which is critical for future clinical applications.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Intermediate in organic synthesis; participates in substitution reactions |

| Biology | Enzyme interaction studies; potential neurotransmitter modulation |

| Medicine | Pharmaceutical precursor; antimicrobial activity research |

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride with structurally related compounds, emphasizing functional groups, molecular properties, and applications:

Key Comparative Insights:

Functional Group Impact: Nitrile vs. Carboxylic Acid: The nitrile group in this compound offers higher reactivity in cyanation reactions compared to the carboxylic acid derivative, which is better suited for amide bond formation . Hydrochloride Salt: Enhances solubility and crystallinity compared to free-base analogs (e.g., 3-(Methylamino)-propanenitrile) .

Structural Modifications: Aromatic vs. Aliphatic: The propiophenone derivative (CAS 24206-71-1) exhibits UV activity and increased steric bulk due to the phenyl group, making it suitable for aromatic coupling reactions, unlike the aliphatic target compound . Ester vs. Nitrile: Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride’s ester group provides stability under basic conditions, whereas the nitrile group in the target compound is more reactive under acidic or nucleophilic conditions .

Synthetic Utility: The target compound’s nitrile group is advantageous for synthesizing amines (via reduction) or heterocycles (via cycloadditions), whereas the propanoic acid derivative (CAS 141950-15-4) is more suited for carboxylate-mediated bioconjugation .

Biologische Aktivität

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₆H₁₄ClN₂

- Molecular Weight : 146.64 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily associated with its interaction with various molecular targets. The presence of the methylamino group suggests potential activity as a neurotransmitter modulator or enzyme inhibitor. Research indicates that compounds with similar structures exhibit effects on neurotransmission and enzyme activity, particularly in the context of neurological disorders.

Pharmacological Effects

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator for dopamine or serotonin pathways.

- Antimicrobial Activity : Some derivatives of similar nitriles have shown antibacterial and antifungal properties, indicating a possible spectrum of antimicrobial activity for this compound.

- Cytotoxicity : Evaluations of cytotoxic effects in various cell lines are necessary to determine therapeutic windows and safety profiles.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship (SAR) of compounds related to this compound. A study involving similar methylamino propanenitriles demonstrated that modifications to the alkyl groups significantly influenced biological potency and selectivity against specific targets.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 2.4 | Leishmania NMT |

| Compound B | 1.5 | GSK-3β |

| This compound | TBD | TBD |

Case Studies

- Inhibition Studies : A recent study evaluated the inhibitory effects of various propanenitrile derivatives on Leishmania N-myristoyltransferase (NMT), a promising target for anti-parasitic therapies. The results indicated that structural modifications could enhance selectivity and potency against the parasite while minimizing toxicity to human cells .

- Toxicity Assessments : Toxicity studies conducted on animal models have shown that certain dosages lead to significant systemic exposure without notable adverse effects, suggesting a favorable safety profile at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dimethyl-3-(methylamino)propanenitrile hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. For example, methyl 2,2-dimethyl-3-(methylamino)propanoate hydrochloride (CAS 861136-15-4) can serve as a precursor, with nitrile group introduction under controlled pH and temperature (8–10°C) to minimize side reactions . Purity (>95%) is achieved via recrystallization in ethanol/HCl mixtures. Monitor intermediates using TLC (silica gel, chloroform/methanol 9:1) and confirm final structure via H/C NMR .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Key peaks include δ ~2.2 ppm (CH groups) and δ ~3.5 ppm (N-CH) in H NMR. C NMR shows nitrile carbon at ~120 ppm .

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H] at m/z 167.6 (free base) and adducts (e.g., [M+Na]) .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions. In organic solvents (ethanol, DMSO), solubility is moderate (10–20 mg/mL). Stability studies show degradation <5% after 6 months at −20°C in airtight containers protected from light .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrile group in this compound under basic vs. acidic conditions?

- Methodological Answer : Under basic conditions (pH >10), the nitrile group undergoes hydrolysis to carboxylic acid via intermediate amide formation. In acidic conditions (pH <4), it remains stable but may protonate the tertiary amine, altering solubility. Monitor using IR spectroscopy (C≡N stretch at ~2250 cm) and kinetic studies .

Q. How can hyphenated techniques (e.g., LC-MS/MS) resolve contradictions in impurity profiling during synthesis?

- Methodological Answer : Contradictions in impurity data (e.g., unidentified peaks in HPLC) are resolved via LC-MS/MS with collision-induced dissociation (CID). For example, a common impurity (m/z 154.1) may arise from dehydrohalogenation, confirmed by MS/MS fragmentation patterns . Quantify impurities using external calibration curves (LOD: 0.1 μg/mL).

Q. What experimental strategies mitigate racemization during chiral synthesis of related amino-nitrile derivatives?

- Methodological Answer : Racemization is minimized by:

- Using low-temperature (−20°C) reactions with chiral catalysts (e.g., BINAP-metal complexes).

- Stabilizing intermediates via trifluoroacetyl protection.

- Monitoring enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Q. How do solvent polarity and counterion choice influence crystallization kinetics and polymorph formation?

- Methodological Answer : Polar solvents (water, methanol) favor rapid crystallization of the monohydrate form, while nonpolar solvents (ethyl acetate) yield anhydrous crystals. Counterions (e.g., chloride vs. sulfate) alter lattice energy, verified via X-ray diffraction and DSC (melting point shifts ±5°C) .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.